(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid
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Overview
Description
(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms on the pentanoic acid backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of fluorine atoms. One common method includes the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiols can be used for nucleophilic substitution.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.
Oxidized or Reduced Products: The specific products depend on the nature of the oxidation or reduction reaction.
Scientific Research Applications
(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid involves its interaction with specific molecular targets. The presence of the Boc protecting group and fluorine atoms can influence the compound’s reactivity and binding affinity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Properties
CAS No. |
1218921-57-3 |
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Molecular Formula |
C10H17F2NO4 |
Molecular Weight |
253.24 g/mol |
IUPAC Name |
(2S)-5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C10H17F2NO4/c1-10(2,3)17-9(16)13-6(8(14)15)4-5-7(11)12/h6-7H,4-5H2,1-3H3,(H,13,16)(H,14,15)/t6-/m0/s1 |
InChI Key |
FONPOKVADVHMTQ-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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